![molecular formula C10H9NO3 B3053827 2-(4-hydroxy-1H-indol-3-yl)acetic Acid CAS No. 56395-08-5](/img/structure/B3053827.png)
2-(4-hydroxy-1H-indol-3-yl)acetic Acid
Overview
Description
2-(4-hydroxy-1H-indol-3-yl)acetic Acid is a member of the class of indole-3-acetic acids. It is an indole-3-acetic acid in which the hydrogen at position 2 has been replaced by a hydroxy group .
Molecular Structure Analysis
The molecular formula of 2-(4-hydroxy-1H-indol-3-yl)acetic Acid is C10H9NO3. Its molecular weight is 191.18 g/mol. The compound has a complex structure with a hydroxy group at position 4 of the indole ring and an acetic acid group attached to the indole ring at position 2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-hydroxy-1H-indol-3-yl)acetic Acid include a molecular weight of 191.18 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . The compound also has a topological polar surface area of 73.3 Ų .Scientific Research Applications
Antiviral Activity
Several indole derivatives exhibit antiviral properties. For instance:
- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate inhibits influenza A virus .
- Compound 2-5 : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazides show potent antiviral activity against Coxsackie B4 virus .
Antioxidant Potential
Indole-3-propionic acid (a derivative of IAA) exhibits antioxidant effects:
Antitubercular Activity
Indole derivatives have been explored for their potential against Mycobacterium tuberculosis (MTB):
Synthesis of Indole Derivatives
Researchers synthesize various scaffolds of indole for screening pharmacological activities. The Fischer indole synthesis and other methods yield diverse derivatives .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that 2-(4-hydroxy-1H-indol-3-yl)acetic Acid may interact with various targets in the body.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(4-hydroxy-1H-indol-3-yl)acetic Acid may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Indole-3-acetic acid, a related compound, is known to be a product of the metabolism of serotonin . This suggests that 2-(4-hydroxy-1H-indol-3-yl)acetic Acid may be involved in similar biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 19118300 , which may influence its bioavailability and pharmacokinetic behavior.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.
Action Environment
It’s known that thermal decomposition can lead to the release of irritating gases and vapors . Therefore, heat and sources of ignition may affect the stability of this compound.
properties
IUPAC Name |
2-(4-hydroxy-1H-indol-3-yl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-8-3-1-2-7-10(8)6(5-11-7)4-9(13)14/h1-3,5,11-12H,4H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOSTOCJEXIQIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427653 | |
Record name | 1H-Indole-3-acetic acid, 4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56395-08-5 | |
Record name | 1H-Indole-3-acetic acid, 4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.